molecular formula C10H12O2 B8789074 1-(2-Hydroxyphenyl)-2-methylpropan-1-one CAS No. 6640-69-3

1-(2-Hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B8789074
CAS No.: 6640-69-3
M. Wt: 164.20 g/mol
InChI Key: HWXWRZYNNFRZGY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-methylpropan-1-one, with the CAS Registry Number 6640-69-3, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound, characterized by a propanone backbone substituted with a 2-hydroxyphenyl group and a methyl group, has a density of approximately 1.074 g/cm³ . Its boiling point is listed as 246.6°C at 760 mmHg, and it has a flash point of 101.3°C, which are important parameters for safe handling and storage in a laboratory environment . The compound serves as a versatile synthetic intermediate and building block in organic chemistry research. Scientific literature indicates its use in various synthetic routes, highlighting its role in the development of more complex molecular structures . As a hydroxyphenyl ketone, its structure is related to other specialized compounds used in applications such as photopolymerization, where similar molecules function as photoinitiators . This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols while handling this chemical.

Properties

CAS No.

6640-69-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H12O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3

InChI Key

HWXWRZYNNFRZGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12O2
  • CAS Number : 34917-91-4
  • Structure : The compound features a hydroxy group attached to a phenyl ring, contributing to its reactivity and biological activity.

Medicinal Chemistry

1-(2-Hydroxyphenyl)-2-methylpropan-1-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for effective interactions with biological targets, enhancing drug efficacy.

  • Therapeutic Potential : Studies have indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Material Science

The compound is explored for its use in developing advanced materials, particularly in polymer synthesis where specific mechanical properties are required.

  • Applications in Coatings : It is used in formulating protective coatings that require durability and resistance to environmental factors .

Biochemical Research

In biochemical assays, this compound acts as a probe to study enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : Research has demonstrated its effectiveness in inhibiting certain enzymes, which is critical for understanding metabolic disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of hydroxyphenyl ketones, including this compound. The findings revealed that these compounds could inhibit acetylcholinesterase (AChE), suggesting potential benefits in treating Alzheimer's disease by enhancing cognitive function through improved neurotransmission .

Case Study 2: Material Development

Research focused on the application of this compound in creating high-performance polymers demonstrated that incorporating hydroxyphenyl ketones improved the thermal stability and mechanical strength of the materials developed. This advancement is particularly relevant in the automotive industry where material performance is critical .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity Source (CAS/Reference)
1-(2-Hydroxyphenyl)-2-methylpropan-1-one 2-OH, β-CH₃ Not reported Expected: C=O ~1680 cm⁻¹; OH ~3200 cm⁻¹ Intermediate for antimicrobials Inferred from synthesis routes
1-(4-Bromophenyl)-2-methylpropan-1-one 4-Br, β-CH₃ Not reported C=O: 1702 cm⁻¹; Br: 560 cm⁻¹ (C-Br stretch) Lab intermediate CAS 49660-93-7
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 2-OH, 3,5-Cl, pyrrolidine 231–232 C=O: 1702 cm⁻¹; NH/OH: 3054–3298 cm⁻¹ Antimicrobial (Gram-positive pathogens)
2-Hydroxy-2-methyl-1-phenylpropan-1-one 2-OH, α-CH₃ Not reported C=O: 1684 cm⁻¹; OH: 3240 cm⁻¹ Photoinitiator in polymers CAS 7473-98-5

Key Observations :

  • Electron-Withdrawing Groups : Chloro substituents (e.g., 3,5-dichloro derivatives) increase lipophilicity and antimicrobial potency by improving membrane penetration .
  • Steric Effects: Methyl groups at the β-position (as in the target compound) or α-position (e.g., 2-hydroxy-2-methylpropiophenone) alter steric hindrance, affecting reaction kinetics and product yields in cyclization reactions .

Comparative Analysis :

  • Aldol Condensation: The target compound is likely synthesized via base-catalyzed Aldol condensation, similar to (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which uses 2-hydroxyacetophenone and aldehydes .
  • Cyclization Efficiency : Derivatives like benzimidazoles achieve high yields (>90%) under acidic reflux conditions, highlighting the reactivity of the 2-hydroxyphenyl ketone scaffold .
  • Halogenated Derivatives : Bromo or chloro analogs require harsher conditions (e.g., Friedel-Crafts acylation) but offer stability for downstream applications .

Structure-Activity Relationships :

  • Hydroxyl Group : Essential for hydrogen bonding with microbial targets; removal or methylation reduces activity .
  • Halogenation : Chloro/fluoro substituents enhance potency against drug-resistant strains by improving target binding .
  • Methyl Substituent : The β-methyl group in the target compound may reduce metabolic degradation, prolonging activity .

Q & A

Basic: What experimental methods are recommended for synthesizing 1-(2-Hydroxyphenyl)-2-methylpropan-1-one?

The compound can be synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2-hydroxyacetophenone derivatives and appropriate ketones or aldehydes. For example:

  • Step 1 : React 2,4-dihydroxyacetophenone with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in ethanol under reflux.
  • Step 2 : Use NaOH or KOH as a catalyst to facilitate enolate formation.
  • Step 3 : Purify the product via recrystallization using ethanol or methanol.
    This method ensures regioselectivity and moderate yields (~60–70%). Variations in solvent (e.g., DMF for higher polarity) or catalysts (e.g., pyrrolidine for milder conditions) can optimize reaction efficiency .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for unambiguous structural determination. Key steps include:

  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : Apply SHELXL for least-squares refinement, incorporating hydrogen bonding and anisotropic displacement parameters.
    Validation tools like PLATON (ADDSYM) ensure no missed symmetry elements. For example, the hydroxyl group’s hydrogen-bonding interactions (e.g., O–H···O) can be modeled to confirm intramolecular geometry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR :
    • ¹H NMR : The hydroxyl proton (δ ~12–14 ppm) shows strong deshielding. Aromatic protons appear as multiplets (δ 6.5–8.0 ppm), while methyl groups resonate as singlets (δ 1.2–1.5 ppm).
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm.
  • FTIR : A sharp C=O stretch (~1650–1700 cm⁻¹) and a broad O–H stretch (~3200–3500 cm⁻¹) confirm functional groups.
  • MS : ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure .

Advanced: How do hydrogen-bonding patterns influence the solid-state properties of this compound?

The hydroxyl group forms intramolecular hydrogen bonds with the adjacent carbonyl oxygen (O–H···O=C), creating a six-membered pseudo-aromatic ring. This stabilizes the enol tautomer and affects:

  • Crystal Packing : Intermolecular H-bonds (e.g., O–H···O) generate chains or layers, influencing melting points and solubility.
  • Photophysical Properties : Planarization due to H-bonding enhances conjugation, altering UV-Vis absorption maxima.
    Graph-set analysis (e.g., Etter’s rules) classifies these interactions as S(6) or D(2) motifs, critical for predicting supramolecular assemblies .

Basic: What purification strategies are effective for isolating high-purity samples?

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as the mobile phase. Monitor fractions via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity. Validate with UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s reactivity in photoinitiator applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study excited-state behavior.
  • TD-DFT : Predict UV-Vis spectra by analyzing electronic transitions (e.g., π→π* or n→π*).
  • Mechanistic Insights : Simulate bond dissociation energies (BDEs) of the C=O group to evaluate its efficiency as a radical photoinitiator. For example, lower BDE (<70 kcal/mol) correlates with faster polymerization initiation under UV light .

Advanced: How to address contradictions between experimental and computational spectral data?

  • Scenario : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.
  • Resolution :
    • Recalculate NMR shifts using the GIAO method in polarizable continuum models (e.g., PCM for DMSO).
    • Validate tautomeric forms via variable-temperature NMR or IR.
    • Cross-check with X-ray data to confirm the dominant tautomer in the solid state .

Basic: What safety protocols are critical during synthesis and handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors (e.g., aldehydes, bases).
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

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